molecular formula C11H9NO4 B1582202 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 28027-16-9

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B1582202
CAS No.: 28027-16-9
M. Wt: 219.19 g/mol
InChI Key: YUXLPEGMXYHPCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS: 28027-16-9, molecular formula: C₁₁H₉NO₄) is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid moiety at position 3 of the quinoline ring .

Properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXLPEGMXYHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292183
Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28027-16-9
Record name 28027-16-9
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Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-6-methoxyquinoline-3-carboxylic acid
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Preparation Methods

Cyclization-Based Synthetic Routes

A common approach to synthesizing 4-hydroxy-6-methoxyquinoline-3-carboxylic acid involves cyclization reactions of appropriate precursors such as substituted anilines or enol ethers with β-keto esters. The process typically proceeds through the formation of intermediate enamines or acylmalonic esters, followed by cyclization under controlled conditions.

  • Starting Materials: For example, diethyl malonate is acylated with benzoyl halides to form acylmalonic esters, which then undergo cyclization to quinoline derivatives.

  • Cyclization Conditions: Cyclization is carried out at elevated temperatures ranging from 60 to 300 °C, with a preferred range of 80 to 180 °C. Solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or sulfolane are used to facilitate the reaction.

  • Catalysts and Reagents: The use of magnesium ethylate assists in acylation steps. Amines react with enol ethers to form enamines, which cyclize to the quinoline core.

Hydrolysis of Ester Precursors

A practical and efficient laboratory method involves hydrolysis of ethyl esters of 4-hydroxy-6-methoxyquinoline-3-carboxylate to yield the free acid.

Step Description Conditions Yield
1 Suspension of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in aqueous sodium hydroxide 2 N NaOH, 90 °C, 1.5 hours -
2 Cooling and acidification of reaction mixture Acidify to pH 5 with 2 N HCl -
3 Filtration, washing, and drying of precipitated acid Ambient temperature 99% isolated yield
  • The reaction proceeds via saponification of the ester group, yielding the carboxylic acid with high purity.

  • Spectroscopic characterization confirms the structure: ^1H-NMR shows methoxy singlet at 3.91 ppm and aromatic protons between 7.53–8.80 ppm; LC-MS shows molecular ion at m/z = 220 [M+1]^+.

Reduction and Oxidation Approaches

Alternative methods include reduction of quinoline precursors followed by oxidation steps to introduce the hydroxy and methoxy substituents.

  • Example: Reduction of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with fumaric acid and palladium black catalyst in water under reflux yields 4-hydroxy-6-methoxyquinoline. The product is then isolated by acidification and recrystallization.

  • Oxidation: Potassium permanganate oxidation can be employed on intermediate quinoline derivatives to introduce carboxylic acid groups at specific positions.

Multi-Step Condensation and Oxidation Sequence

A patented method for quinoline-4-carboxylic acid derivatives involves:

Step Reaction Conditions
1 Isatin condensation under strong base with acetone NaOH, 25–35 °C, 0.5 h stirring, then reflux 5–15 h
2 Addition reaction with phenyl aldehyde 95–105 °C, 1–6 h
3 Dehydration with diacetyl oxide 115–125 °C, 2–8 h
4 Oxidation with potassium permanganate 35–45 °C, 2–8 h
5 Decarboxylation to target quinoline derivative Reflux in m-xylene

This sequence yields quinoline carboxylic acid derivatives with controlled substitution patterns.

Industrial and Green Chemistry Considerations

  • Industrial synthesis optimizes reaction conditions to maximize yield and purity, often using catalytic processes and advanced purification.

  • Green chemistry adaptations include replacing toxic solvents like DMF with greener alternatives (e.g., Cyrene), using low catalyst loadings (e.g., Bi(OTf)_3), and employing continuous flow reactors to reduce reaction times and waste.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Conditions Yield Notes
Cyclization of acylmalonic esters Diethyl malonate, benzoyl halides Acylation, enamine formation, cyclization 80–180 °C, DMF or DMSO solvent Moderate to high Requires careful temperature control
Ester hydrolysis Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Saponification, acidification 2 N NaOH, 90 °C, 1.5 h 99% Simple, high yield, lab-scale
Reduction and acidification 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline Catalytic reduction, acid precipitation Reflux in water, Pd catalyst ~95% Uses palladium catalyst, requires purification
Multi-step condensation and oxidation Isatin, acetone, phenyl aldehyde Condensation, dehydration, oxidation, decarboxylation 25–125 °C, KMnO4 oxidation Variable Suitable for derivatives, patented method

Research Findings and Analytical Data

  • The hydrolysis method yields the acid in 99% yield with clear ^1H-NMR and LC-MS confirmation.

  • Reduction methods produce high purity 4-hydroxy-6-methoxyquinoline, which can be further converted to the carboxylic acid.

  • Cyclization methods require high temperature and polar aprotic solvents to achieve efficient ring closure.

  • The multi-step condensation and oxidation pathway allows for structural modifications and is adaptable for various quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Chemistry

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid serves as a building block in organic synthesis. It is utilized for the preparation of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives with tailored properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It inhibits the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives can effectively disrupt bacterial cell wall synthesis or inhibit DNA replication .

Anticancer Potential

This compound has been studied for its potential to inhibit cancer cell proliferation. Some derivatives have shown efficacy against specific cancer cell lines, indicating their potential use in cancer therapy. For instance, certain analogues have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. This activity may be beneficial for treating inflammatory diseases due to its ability to modulate enzyme activity related to inflammation .

Pharmaceutical Development

In pharmaceutical research, this compound is used as a precursor in synthesizing various therapeutic agents targeting infectious diseases and cancers. Its mechanism of action often involves enzyme inhibition and interaction with nucleic acids, crucial for its biological effects .

Material Science

The compound is also incorporated into polymers to enhance their performance in electronics and protective gear. Its unique chemical structure allows for improved material properties, making it suitable for advanced applications in material science .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were synthesized and tested against drug-resistant cancer cell lines. The findings indicated that certain derivatives effectively inhibited cell growth and induced apoptosis in cancer cells, highlighting their potential use in cancer treatment strategies .

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed that it could inhibit specific metabolic enzymes involved in drug metabolism. This property is particularly relevant for developing drugs with improved bioavailability and efficacy .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Table 1: Structural Analogues and Key Differences
Compound Name CAS Number Substituent Positions Similarity Score* Molecular Weight (g/mol)
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid 28027-16-9 4-OH, 6-OCH₃, 3-COOH 1.00 (reference) 219.19
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid 1668585-08-7 4-OH, 7-OCH₃, 3-COOH 0.93 219.19
4-Chloro-6-methoxyquinoline-3-carboxylic acid 179024-72-7 4-Cl, 6-OCH₃, 3-COOH 0.89 237.64
6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid N/A 6-OCH₃, 4-oxo, 3-COOH 0.85 221.18
3-Hydroxy-2-(2-methoxyphenyl)quinoline-4-carboxylic acid N/A 3-OH, 2-(2-OCH₃-Ph), 4-COOH 0.78 311.30

*Similarity scores derived from PubChem and vendor data .

Key Observations:
  • Positional Isomerism : Shifting the methoxy group from position 6 to 7 (e.g., 4-hydroxy-7-methoxy analog) reduces similarity slightly (0.93) but may alter electronic effects and steric interactions .
  • Ring Oxidation State : The 4-oxo derivative (e.g., 6-methoxy-4-oxo analog) introduces a ketone, which may influence tautomerization and binding to metal ions .
Challenges:
  • Regioselectivity : Achieving precise substituent placement (e.g., methoxy at position 6 vs. 7) requires careful control of reaction conditions .
  • Purification : Carboxylic acid derivatives often require column chromatography or recrystallization due to polar functional groups .
Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (Water) logP* Bioactivity Highlights
This compound 223–225 (ethanol) Low 1.2 Potential kinase inhibition
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid 217–219 (DMSO) Moderate 1.0 Neurokinin-3 receptor antagonism
4-Chloro-6-methoxyquinoline-3-carboxylic acid 260–262 Very low 2.5 Antimicrobial activity

*Calculated using PubChem data .

Bioactivity Insights:
  • 4-Hydroxy-6-methoxy derivative : The hydroxyl and methoxy groups at positions 4 and 6 may synergize for chelation or hydrogen bonding with biological targets, such as enzymes or receptors .
  • 4-Chloro-6-methoxy derivative : Increased lipophilicity (logP 2.5) correlates with enhanced penetration into bacterial membranes, supporting antimicrobial applications .

Biological Activity

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (also known as this compound) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9NO4C_{11}H_{9}NO_{4}, featuring a quinoline backbone with hydroxy (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups. These functional groups are crucial for the compound's reactivity and biological activity.

Property Details
Molecular FormulaC11H9NO4C_{11}H_{9}NO_{4}
Molecular Weight219.19 g/mol
Functional GroupsHydroxy, Methoxy, Carboxylic Acid

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy and methoxy groups enhance binding affinity to enzymes and receptors, while the carboxylic acid group improves solubility and transport within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been shown to be effective against both wild-type and quinolone-resistant strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro studies have demonstrated that the compound can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Pseudomonas aeruginosa256

These findings suggest that the compound has significant antibacterial potential, particularly against resistant strains .

Anticancer Properties

Emerging research points to the anticancer potential of this compound. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Testing

In a study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The results are displayed in the following table:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These results indicate that this compound exhibits promising anticancer activity, warranting further investigation into its therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Gould–Jacob or Pfitzinger reactions, which involve cyclization of substituted anilines with β-keto esters. For example, outlines classical protocols where substituent positioning (e.g., methoxy at C6) requires careful control of temperature (120–200°C) and pH to avoid premature hydrolysis of the carboxylic acid group. Yields vary between 40–65% depending on the protecting group strategy (e.g., ethyl ester intermediates) and purification methods (e.g., recrystallization vs. column chromatography). Key characterization includes 1^1H-NMR for verifying methoxy (δ3.9\delta \sim3.9 ppm) and hydroxyl proton signals, and HPLC for purity (>95%) .

Basic: How is the structure of this compound validated spectroscopically?

Answer:
Structural validation employs:

  • Mass spectrometry (HRMS): Molecular ion peak at m/z 233.22 [M+H]+^+ confirms molecular weight.
  • 1^1H-NMR: Distinct singlet for methoxy group (δ3.85\delta 3.85 ppm), deshielded hydroxyl proton (δ12.1\delta 12.1 ppm, broad), and aromatic protons (δ6.88.2\delta 6.8–8.2 ppm) consistent with quinoline ring substitution .
  • IR spectroscopy: Stretching vibrations at ~3400 cm1^{-1} (OH), ~1680 cm1^{-1} (C=O), and ~1250 cm1^{-1} (C-O methoxy) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in antimicrobial or anticancer activity (e.g., IC50_{50} variability) arise from assay conditions (e.g., bacterial strain variability) or substituent effects. demonstrates that modifying the hydroxyl/methoxy ratio alters chelation with metal ions (e.g., Fe3+^{3+}), impacting redox activity. Methodological solutions include:

  • Standardizing assays (e.g., CLSI guidelines for MIC testing).
  • Computational docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., DNA gyrase) .

Advanced: How can computational modeling optimize the synthesis of this compound derivatives for HIV-1 integrase inhibition?

Answer:
highlights scaffold modifications (e.g., pyrazolylmethyl groups at C6) to enhance binding to HIV-1 integrase. Density Functional Theory (DFT) predicts electron-withdrawing groups (e.g., -CF3_3) at C3 improve affinity by stabilizing the enolate intermediate. Molecular dynamics simulations (AMBER) further validate solvation effects on binding kinetics. Experimental validation via SPR (surface plasmon resonance) confirms KdK_d values <100 nM for derivatives with optimized logP (2.5–3.5) .

Basic: What are the key stability challenges for this compound under physiological conditions?

Answer:
The compound undergoes pH-dependent degradation:

  • Acidic conditions (pH <3): Hydrolysis of the methoxy group to quinone intermediates.
  • Basic conditions (pH >9): Decarboxylation at C3.
    Stability studies (HPLC-UV, 37°C) show a half-life of 8 hours in PBS (pH 7.4). Strategies include lyophilization (for storage) or prodrug formulations (e.g., ester prodrugs) to enhance bioavailability .

Advanced: How do substituent effects at C3 and C6 positions influence the antioxidant activity of quinoline-3-carboxylic acid derivatives?

Answer:
compares ABTS radical scavenging activity (%) for derivatives:

Substituent at C3Substituent at C6IC50_{50} (μM)
-COOH-OCH3_345.2
-COOCH2_2CH3_3-OCH3_362.1
Electron-donating groups (e.g., -OCH3_3) at C6 enhance radical stabilization, while esterification at C3 reduces activity due to decreased solubility. QSAR models (R2^2 >0.85) validate these trends .

Basic: What analytical techniques differentiate this compound from its positional isomers?

Answer:

  • X-ray crystallography: Resolves hydroxyl/methoxy positioning (e.g., 2-hydroxy vs. 4-hydroxy isomers).
  • 13^{13}C-NMR: Carbon chemical shifts for C3 (carboxylic acid, δ170\delta \sim170 ppm) vs. C4 isomers (δ165\delta \sim165 ppm).
  • TLC (Silica GF254_{254}): RfR_f values differ significantly (e.g., 0.35 vs. 0.55 in ethyl acetate/hexane 3:7) .

Advanced: How can green chemistry principles be applied to the large-scale synthesis of this compound?

Answer:
proposes:

  • Solvent replacement: Switch from DMF to Cyrene (dihydrolevoglucosenone) to reduce toxicity (E-factor reduced by 40%).
  • Catalyst optimization: Use Bi(OTf)3_3 (0.5 mol%) for Friedländer reactions, achieving 85% yield at 80°C.
  • Continuous flow reactors: Reduce reaction time from 12 hours (batch) to 2 hours with >90% conversion .

Basic: What are the documented biological targets of this compound?

Answer:
Reported targets include:

  • Bacterial DNA gyrase: Inhibition confirmed via supercoiling assays (IC50_{50} = 18 μM).
  • Human topoisomerase IIα: Selective inhibition (IC50_{50} = 32 μM) with minimal cytotoxicity (HeLa cells, CC50_{50} >100 μM).
  • Reactive oxygen species (ROS): Scavenges 70% of hydroxyl radicals at 50 μM (DCFH-DA assay) .

Advanced: What mechanistic insights explain the pH-dependent fluorescence of this compound?

Answer:
The compound exhibits fluorescence quenching at pH >7 due to deprotonation of the hydroxyl group, disrupting the conjugated π-system. Time-resolved fluorescence (TRF) reveals a lifetime shift from 4.2 ns (pH 5) to 1.8 ns (pH 9). Applications include pH-sensitive probes for lysosomal imaging, validated in MCF-7 cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

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